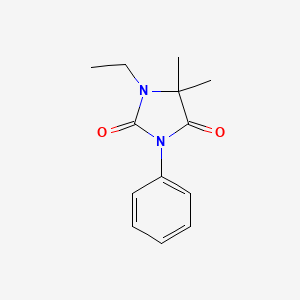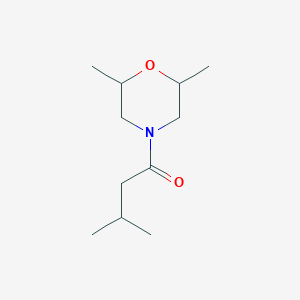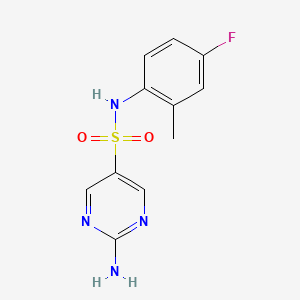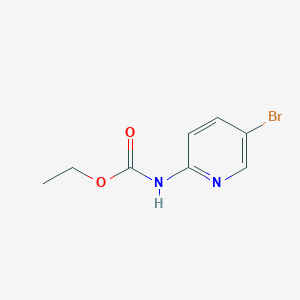
N-quinolin-3-yl-1H-indazole-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-quinolin-3-yl-1H-indazole-7-carboxamide, commonly known as QNZ, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. QNZ belongs to the class of indazole carboxamides that have been extensively studied for their biological properties.
作用機序
QNZ exerts its biological effects by inhibiting the activity of IKK, a kinase that phosphorylates IκB, leading to the activation of NF-κB. Inhibition of IKK by QNZ prevents the phosphorylation of IκB, thereby preventing the translocation of NF-κB to the nucleus and subsequent activation of pro-inflammatory genes. QNZ also inhibits the activity of PAK1, a kinase that plays a crucial role in cell migration and invasion.
Biochemical and Physiological Effects:
QNZ has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects in various preclinical studies. QNZ has been reported to inhibit the growth of various cancer cell lines, including lung, breast, and prostate cancer cells. QNZ has also been shown to reduce the production of pro-inflammatory cytokines in animal models of inflammation. In addition, QNZ has been reported to exhibit neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
QNZ has several advantages for lab experiments, including its high potency, selectivity, and stability. QNZ is also readily available and can be easily synthesized in the laboratory. However, QNZ has some limitations, including its poor solubility in water and low bioavailability, which may limit its therapeutic potential.
将来の方向性
Several future directions can be explored to enhance the therapeutic potential of QNZ. One possible direction is to develop QNZ analogs with improved solubility and bioavailability. Another direction is to investigate the potential of QNZ in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to elucidate the molecular mechanisms of QNZ and its potential side effects in humans.
Conclusion:
In conclusion, QNZ is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. QNZ exhibits anti-inflammatory, anti-cancer, and neuroprotective effects in various preclinical studies. QNZ exerts its biological effects by inhibiting the activity of IKK and PAK1. QNZ has several advantages for lab experiments, including its high potency, selectivity, and stability. However, QNZ has some limitations, including its poor solubility in water and low bioavailability. Several future directions can be explored to enhance the therapeutic potential of QNZ.
合成法
The synthesis of QNZ involves the reaction of 3-aminopyridine-2-carboxylic acid with 4-chloro-3-formylquinoline in the presence of a base. The reaction leads to the formation of the intermediate, which is then treated with hydrazine hydrate to yield QNZ. The purity of QNZ can be enhanced by recrystallization from a suitable solvent.
科学的研究の応用
QNZ has been extensively studied for its therapeutic potential in various diseases, including cancer, inflammation, and neurological disorders. QNZ has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. QNZ has also been reported to induce apoptosis in cancer cells by inhibiting the activity of NF-κB, a transcription factor that plays a crucial role in cell survival and proliferation.
特性
IUPAC Name |
N-quinolin-3-yl-1H-indazole-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O/c22-17(14-6-3-5-12-9-19-21-16(12)14)20-13-8-11-4-1-2-7-15(11)18-10-13/h1-10H,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYERRCZNUMFBJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)NC(=O)C3=CC=CC4=C3NN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-Ethyl-4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B7561323.png)

![[2-(2-chloro-5-morpholin-4-ylsulfonylanilino)-2-oxoethyl] (Z)-2-cyano-3-phenylprop-2-enoate](/img/structure/B7561330.png)
![N-(4-chlorophenyl)-3-{[(7E)-7-(4-fluorobenzylidene)-3-(4-fluorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]carbonyl}benzenesulfonamide](/img/structure/B7561349.png)


![5-[(1-methyltetrazol-5-yl)sulfanylmethyl]-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B7561366.png)

![1-acetyl-6-{[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)piperidin-1-yl]sulfonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B7561388.png)
![5-(1,3-benzoxazol-2-ylsulfanylmethyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B7561396.png)